molecular formula C22H21N5O2 B2673152 2-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797270-09-7

2-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No. B2673152
CAS RN: 1797270-09-7
M. Wt: 387.443
InChI Key: NJMIHFZGDQHUNI-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The pyrazole ring is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

  • Anticancer Properties : One study investigated the antiproliferative activity of nicotinonitrile derivatives, including compounds similar to the one you mentioned. These derivatives showed significant anticancer properties by inducing apoptosis and inhibiting tyrosine kinase in breast (MCF-7) and colon (HCT-116) cancer cell lines. This suggests potential for development as anticancer drugs (El-Hashash et al., 2019).

  • Synthesis of Novel Derivatives : Another research focused on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, a process that included compounds structurally related to your compound. This research contributes to the field of organic synthesis and provides new compounds for further biological evaluation (Rahmouni et al., 2014).

  • Aurora Kinase Inhibition : A study on Aurora kinase inhibitors mentioned compounds structurally similar to 2-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile. Aurora kinases are crucial for cell cycle regulation, and their inhibition can be a valuable approach in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).

  • Synthesis of Pyridine Derivatives : Research on the synthesis of new series of pyridine and fused pyridine derivatives, including similar compounds, contributes to the development of novel molecules that could be of interest in medicinal chemistry (Al-Issa, 2012).

  • One-Step Synthesis Method : A study demonstrated a one-step synthesis method for substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, offering a more efficient approach to creating compounds with structural similarities (Shestopalov et al., 2002).

  • Antimicrobial Evaluation : Some derivatives of the compound were evaluated for their antimicrobial properties, showing potential as agents against various microbial infections (Othman, 2013).

  • Molecular Docking and Biological Evaluation : Research involving the synthesis, characterization, and biological evaluation of pyrazole-based compounds, including molecular docking studies, highlights their potential as pharmaceutical agents (Sapariya et al., 2017).

  • Cannabinoid Receptor Antagonism : A study on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists indicates the potential of these compounds in modulating cannabinoid receptor activity, which can be relevant in treating various neurological disorders (Lan et al., 1999).

Future Directions

Pyrazoles continue to be a focus of research due to their wide range of applications in various fields of science. Current developments in synthetic techniques and biological activity related to pyrazole derivatives are being actively studied .

properties

IUPAC Name

2-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-16-20(15-25-27(16)18-7-3-2-4-8-18)22(28)26-12-9-19(10-13-26)29-21-17(14-23)6-5-11-24-21/h2-8,11,15,19H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMIHFZGDQHUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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